

Methisazone: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methisazone**

Cat. No.: **B10784611**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methisazone, also known as Metisazone, is a synthetic thiosemicarbazone derivative with historical significance as an antiviral agent, primarily investigated for its activity against poxviruses, including the variola virus that causes smallpox. This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Methisazone**. It includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis based on established literature, and a discussion of its mechanism of action. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding of the synthetic workflow and its antiviral mechanism.

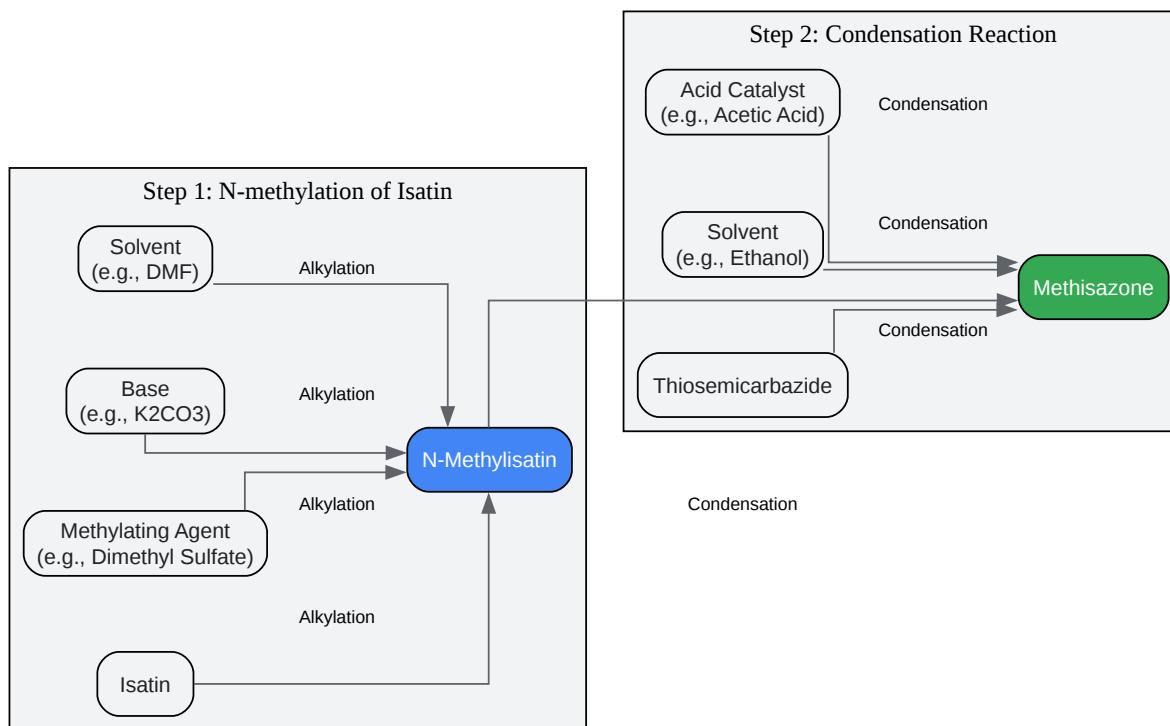
Chemical Structure and Properties

Methisazone, with the IUPAC name [(1-Methyl-2-oxoindol-3-ylidene)amino]thiourea, is an indole derivative.^{[1][2]} The core structure consists of an N-methylated isatin (1-methylindole-2,3-dione) moiety linked to a thiosemicarbazide group via a hydrazone bridge.^{[1][2]} This specific arrangement of functional groups is crucial for its biological activity.

Physicochemical and Structural Data

The key chemical and physical properties of **Methisazone** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	[(1-Methyl-2-oxoindol-3-ylidene)amino]thiourea	[1]
Other Names	Metisazone, N-methylisatin- β -thiosemicarbazone, Marboran	[2]
CAS Number	1910-68-5	[1]
Molecular Formula	C ₁₀ H ₁₀ N ₄ OS	[1] [2]
Molar Mass	234.28 g/mol	[1] [2]
Appearance	Crystals (from butanol)	[2]
Melting Point	245 °C	[2]
SMILES	CN1C(=O)C(=NNC(N)=S)c2ccccc21	[1]
InChI Key	DLGSOJOOYHWROO-WQLSENKSSA-N	[1]
Percent Composition	C: 51.27%, H: 4.30%, N: 23.91%, O: 6.83%, S: 13.69%	[2]


Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for **Methisazone** are not readily available in the public domain literature. However, mass spectrometry data has been reported.

Spectroscopic Data	Value	Reference(s)
Mass Spectrum (GC-MS)	m/z Top Peak: 234, m/z 2nd Highest: 146	

Synthesis of Methisazone

The synthesis of **Methisazone** is a two-step process that begins with the N-methylation of isatin to form N-methylisatin, which is then condensed with thiosemicarbazide.[1]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methisazone**.

Experimental Protocols

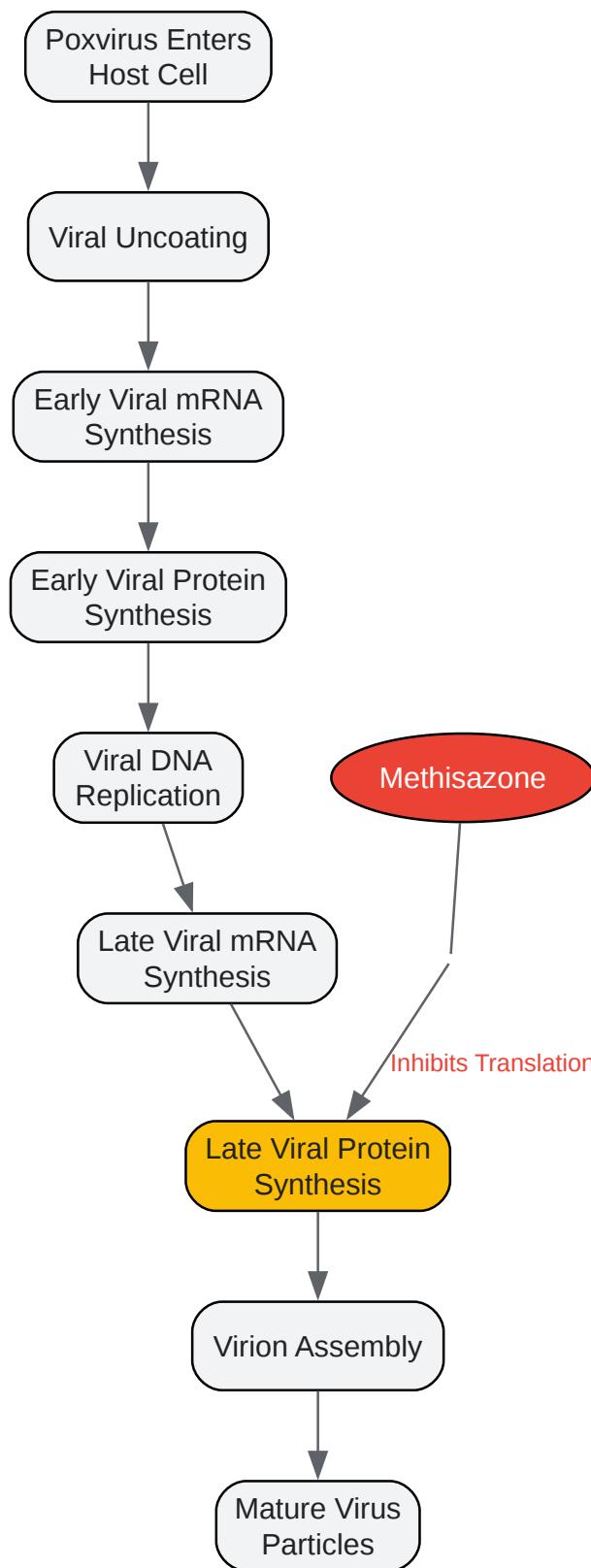
The seminal work on the synthesis and antiviral activity of isatin β -thiosemicarbazone derivatives, including **Methisazone**, was published by Bauer and Sadler in 1960. While the full experimental details are contained within that publication, a general procedure based on established methods for the synthesis of thiosemicarbazones is provided below.

Step 1: Synthesis of N-Methylisatin (Precursor)

A common method for the N-alkylation of isatin involves its reaction with a methylating agent in the presence of a base.

- Materials: Isatin, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., anhydrous potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
- Procedure:
 - Isatin is dissolved in the solvent in a reaction flask at a controlled temperature (e.g., 0 °C).
 - The base is added to the solution and stirred for a period to facilitate the formation of the isatin anion.
 - The methylating agent is added to the reaction mixture, which is then heated (e.g., to 80 °C) and stirred for several hours to allow the reaction to proceed to completion.
 - Upon completion, the reaction mixture is poured into water to precipitate the product.
 - The crude N-methylisatin is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol.

Step 2: Synthesis of **Methisazone** (Final Product)


The final step is the condensation of N-methylisatin with thiosemicarbazide.

- Materials: N-methylisatin, thiosemicarbazide, a solvent (e.g., ethanol), and an acid catalyst (e.g., glacial acetic acid).
- Procedure:
 - Equimolar amounts of N-methylisatin and thiosemicarbazide are dissolved in the solvent in a round-bottom flask.
 - A catalytic amount of the acid is added to the solution.

- The reaction mixture is heated to reflux and maintained at that temperature for a specified period.
- As the reaction proceeds, the product, **Methisazone**, which is typically insoluble in the reaction medium, will precipitate out of the solution.
- After cooling, the crystalline product is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried.
- The purity of the final product can be assessed by its melting point and chromatographic techniques.

Mechanism of Action

Methisazone exerts its antiviral effect by inhibiting the synthesis of viral mRNA and proteins, a critical step in the replication cycle of poxviruses.^{[3][4]} It is believed to interfere with the late stages of viral maturation, preventing the assembly of functional virus particles.^[4] The proposed mechanism involves the inhibition of a late viral messenger RNA translation, which in turn prevents the formation of essential structural proteins required for the virion assembly.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Methisazone**.

Biological Activity Data

The antiviral efficacy of **Methisazone** has been quantified in vitro against various strains of vaccinia virus.

Virus Strain	EC ₅₀ (μM)
Copenhagen	3.3
WR	0.06
NYC	0.3
Elstree	0.5
IHD	0.12
IHD (repeat)	0.11

Conclusion

Methisazone represents an important molecule in the history of antiviral drug discovery. Its chemical structure, based on the isatin-thiosemicarbazone scaffold, is readily accessible through a straightforward synthetic route. While its clinical use has been superseded by newer agents, the study of **Methisazone** and its derivatives continues to inform the development of novel antiviral and therapeutic agents. The information provided in this guide serves as a valuable technical resource for researchers in the fields of medicinal chemistry, virology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biomedres.us [biomedres.us]

- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metisazole - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Methisazole: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10784611#chemical-structure-and-synthesis-of-methisazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com